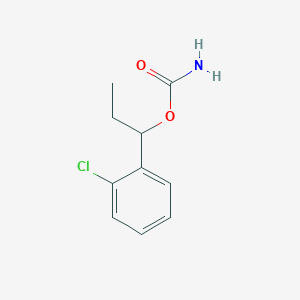
1-(2-Chlorophenyl)propyl carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)propyl carbamate, also known as Felbamate, is a carbamate derivative that has been used as an anticonvulsant medication. It was first synthesized in the 1970s and was approved by the US Food and Drug Administration (FDA) in 1993. Felbamate has been used to treat various types of seizures, including partial seizures and Lennox-Gastaut syndrome.
作用机制
The exact mechanism of action of 1-(2-Chlorophenyl)propyl carbamate is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including gamma-aminobutyric acid (GABA), glutamate, and glycine. 1-(2-Chlorophenyl)propyl carbamate has been shown to enhance GABA-mediated inhibition and inhibit glutamate-mediated excitation.
生化和生理效应
1-(2-Chlorophenyl)propyl carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizure activity. 1-(2-Chlorophenyl)propyl carbamate has also been shown to decrease the levels of glutamate in the brain, which can help to reduce excitotoxicity. In addition, 1-(2-Chlorophenyl)propyl carbamate has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
实验室实验的优点和局限性
1-(2-Chlorophenyl)propyl carbamate has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its anticonvulsant properties. 1-(2-Chlorophenyl)propyl carbamate is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of 1-(2-Chlorophenyl)propyl carbamate in lab experiments. It has been associated with a number of side effects, including liver failure and aplastic anemia, which can limit its use in some experiments.
未来方向
There are a number of future directions for research on 1-(2-Chlorophenyl)propyl carbamate. One area of research is the potential use of 1-(2-Chlorophenyl)propyl carbamate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of 1-(2-Chlorophenyl)propyl carbamate that may have improved efficacy and fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chlorophenyl)propyl carbamate, which may help to identify new targets for the treatment of neurological disorders.
合成方法
1-(2-Chlorophenyl)propyl carbamate is synthesized by the reaction of 2-chlorophenyl isocyanate with 1-bromopropane in the presence of a base. The reaction produces 1-(2-chlorophenyl)propyl isocyanate, which is then reacted with ethanolamine to produce 1-(2-Chlorophenyl)propyl carbamate.
科学研究应用
1-(2-Chlorophenyl)propyl carbamate has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of seizures, including partial seizures and Lennox-Gastaut syndrome. 1-(2-Chlorophenyl)propyl carbamate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
属性
CAS 编号 |
1690-33-1 |
|---|---|
产品名称 |
1-(2-Chlorophenyl)propyl carbamate |
分子式 |
C10H12ClNO2 |
分子量 |
213.66 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)propyl carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13) |
InChI 键 |
VCZXDPUECVELRF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
规范 SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
同义词 |
Carbamic acid o-chloro-α-ethylbenzyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



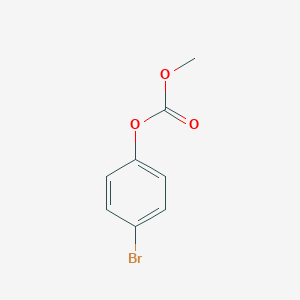
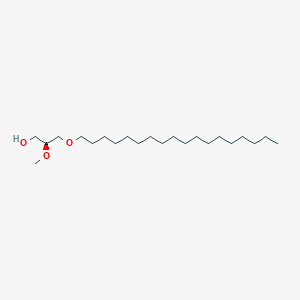
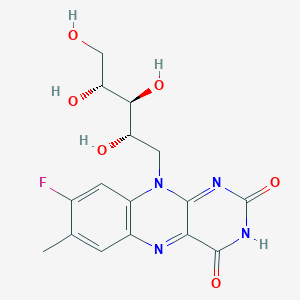
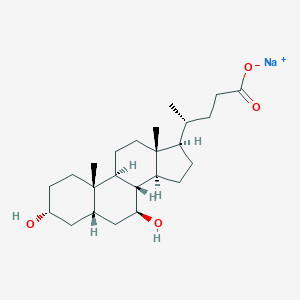
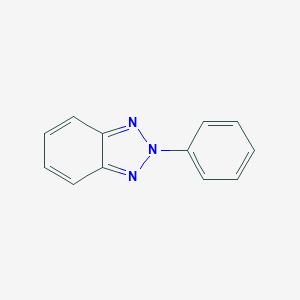
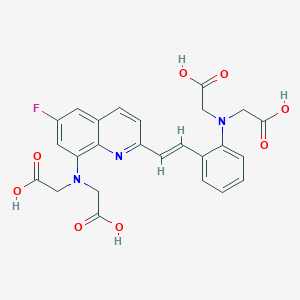
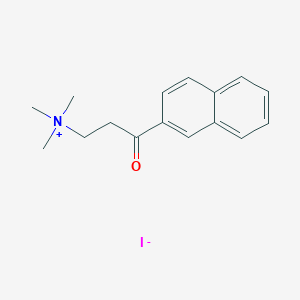
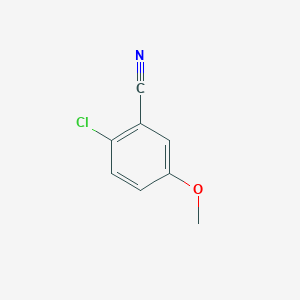
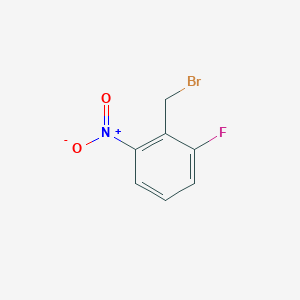
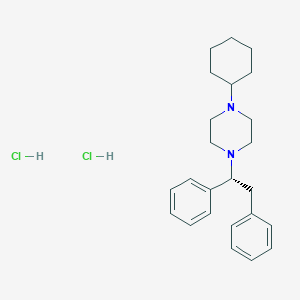

![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)

